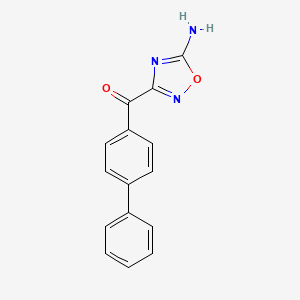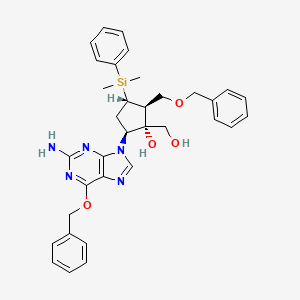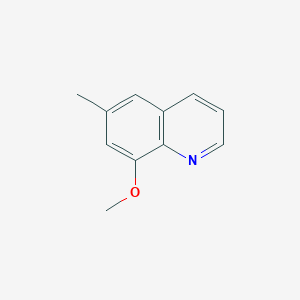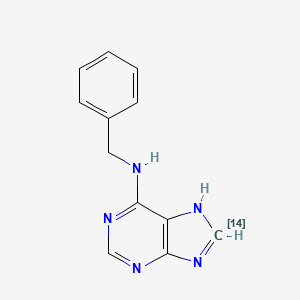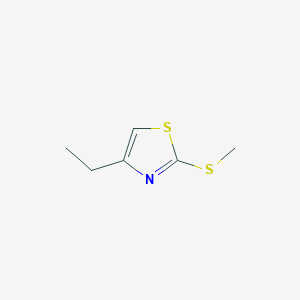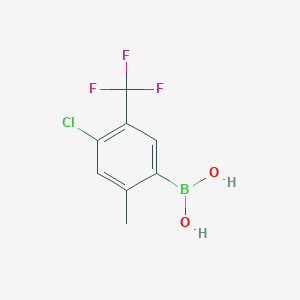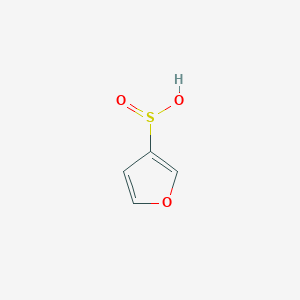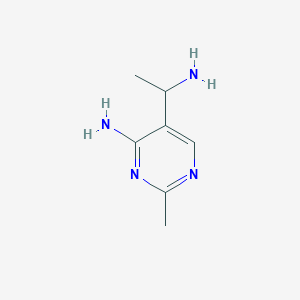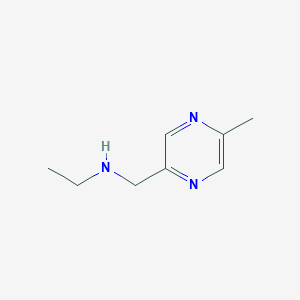![molecular formula C10H14N4OS B13114936 [8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol CAS No. 42204-37-5](/img/structure/B13114936.png)
[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol is a chemical compound with a complex structure that includes a purine base substituted with a methyl group, a propylsulfanyl group, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a propylsulfanyl group, followed by the introduction of a methyl group at the 8th position. The final step involves the addition of a methanol group to the purine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: Nucleophilic substitution reactions can replace the propylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted purine derivatives.
Scientific Research Applications
[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
8-Methyl-9h-purin-9-ylmethanol: Lacks the propylsulfanyl group.
6-(Propylsulfanyl)-9h-purin-9-ylmethanol: Lacks the methyl group at the 8th position.
9h-Purin-9-ylmethanol: Lacks both the methyl and propylsulfanyl groups.
Uniqueness
The presence of both the methyl and propylsulfanyl groups in [8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol makes it unique. These substitutions can significantly alter the compound’s chemical properties and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
42204-37-5 |
|---|---|
Molecular Formula |
C10H14N4OS |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
(8-methyl-6-propylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C10H14N4OS/c1-3-4-16-10-8-9(11-5-12-10)14(6-15)7(2)13-8/h5,15H,3-4,6H2,1-2H3 |
InChI Key |
BLSSZCUWTZVYIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=NC2=C1N=C(N2CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


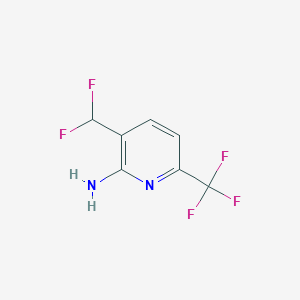
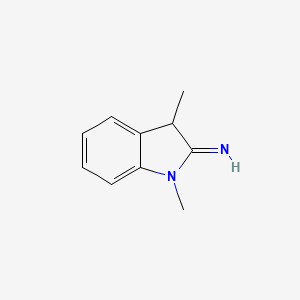
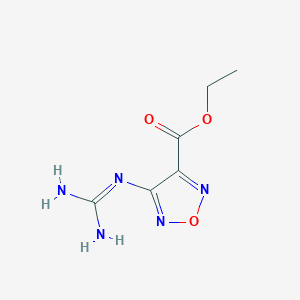
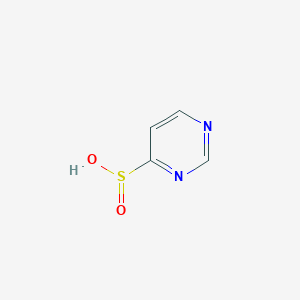
![4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13114879.png)
